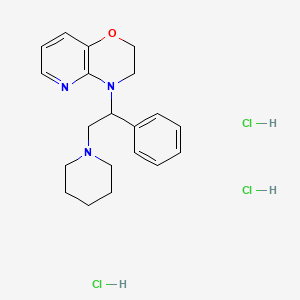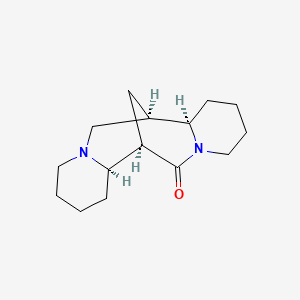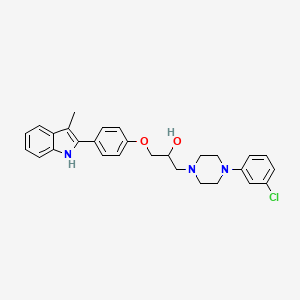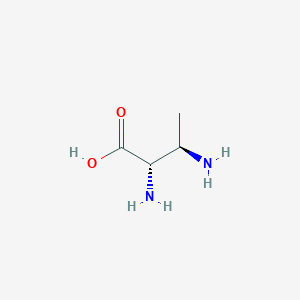
(2S,3R)-2,3-Diaminobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-Diaminobutanoic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation It is a chiral molecule with two stereocenters, which gives it specific three-dimensional configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from chiral precursors. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a series of steps including the formation of Fmoc Garner’s enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale synthesis typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactors have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Diaminobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, the diastereoselective 1,4-addition reactions of lithium dialkylcuprates to Fmoc Garner’s enoate are performed under optimized conditions to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound could yield various oxidized derivatives, while reduction could yield reduced forms of the compound.
Scientific Research Applications
(2S,3R)-2,3-Diaminobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It serves as a tool to study enzyme mechanisms and protein interactions.
Industry: It can be used in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is similar in structure and has been studied for its role as a selective inhibitor of excitatory amino acid transporters.
(2S,3R)-α-Hydroxy-β-aminodecanoic acid: This non-proteinogenic amino acid is used in the synthesis of linear peptides and has biological importance.
Uniqueness
(2S,3R)-2,3-Diaminobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25023-80-7 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3R)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
SXGMVGOVILIERA-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(C(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


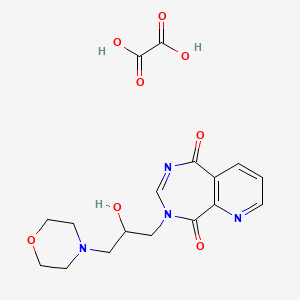
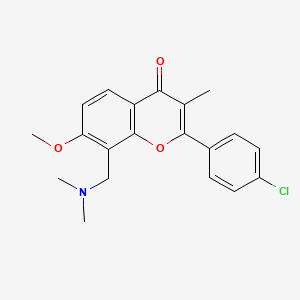

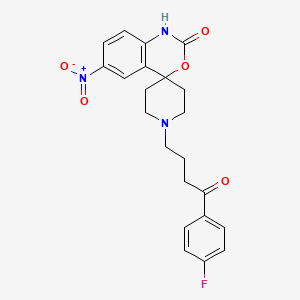
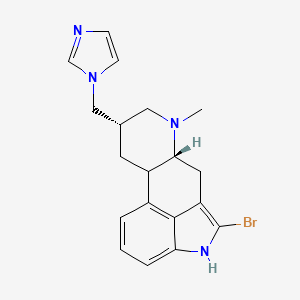
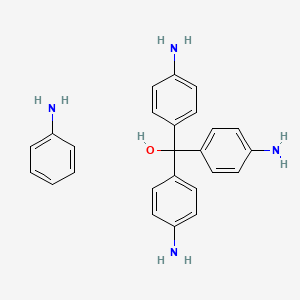
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


